molecular formula C19H17ClFN5O B2976833 N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212363-68-2

N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2976833
CAS RN: 1212363-68-2
M. Wt: 385.83
InChI Key: KYYPOJIBWZWYNG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a methyl group, and a tetrahydrotriazolopyrimidine group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, can be predicted based on the types of functional groups present .

Scientific Research Applications

Synthesis and Biological Activity of Triazolopyrimidines Potent synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives was accomplished using Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, showing promising results in both domains (Gilava, Patel, Ram, & Chauhan, 2020).

Antitumor Agents Targeting Tubulin Polymerization A series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, derived from modifying [1,2,4]triazolo[1,5-a]pyrimidines, demonstrated potent anticancer activity. These compounds show a unique mechanism of tubulin inhibition, with the capability to overcome multidrug resistance due to P-glycoprotein, suggesting a new avenue for cancer treatment research (Zhang, Ayral-Kaloustian, Nguyen, Hernandez, & Beyer, 2007).

Chemistry of Triazolopyrimidines for Antimicrobial and Antifungal Activities An efficient synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives was achieved, showing significant antibacterial and antifungal activities. This research underlines the compound's potential in developing new antimicrobial agents (Chauhan & Ram, 2019).

Heteroaromatization and Antimicrobial Activity The heteroaromatization process involving compounds related to the [1,2,4]triazolo[1,5-c]pyrimidines has been studied, yielding novel derivatives with evaluated antimicrobial activities. This line of research opens up possibilities for the synthesis of new compounds with potential application in combating microbial resistance (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. Potential applications could be explored based on its structure and properties .

properties

IUPAC Name

N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c1-11-16(18(27)25-13-8-6-12(20)7-9-13)17(14-4-2-3-5-15(14)21)26-19(24-11)22-10-23-26/h2-11,16-17H,1H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYPOJIBWZWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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